2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide
Description
2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide is a heterocyclic compound that features a thiazole ring and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-5-8(7(2)14-6)9(13)12-10-11-3-4-15-10/h3-5H,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDDEIUCXJPBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with thiazole-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:
Antimicrobial Activity
Research indicates that derivatives of thiazole and furan possess significant antimicrobial properties. For instance, studies have shown that compounds similar to 2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide demonstrate efficacy against various bacterial strains and fungi. In one study, a related thiazole derivative was effective against Gram-positive and Gram-negative bacteria as well as fungi .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may inhibit specific enzymes involved in inflammatory pathways. This positions it as a potential lead for developing new anti-inflammatory drugs .
Anticancer Potential
Thiazole-containing compounds have shown promising anticancer activity. For example, derivatives have been tested against various cancer cell lines, demonstrating selective cytotoxicity. The presence of the thiazole ring is believed to enhance the activity against cancer cells by inducing apoptosis .
Case Studies
Several studies highlight the applications of this compound:
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations comparable to standard antibiotics, suggesting their potential use in treating bacterial infections .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation focused on anti-inflammatory mechanisms, researchers used molecular docking simulations to predict how this compound interacts with cyclooxygenase enzymes. The findings indicated strong binding affinity, which correlates with reduced inflammation in vitro .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals that modifications in the thiazole or furan ring can significantly alter biological activity. For instance:
- Substituents on the thiazole ring can enhance antimicrobial potency.
- Alkyl groups on the furan moiety may improve anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran-3-carboxamide: Lacks the thiazole ring, resulting in different biological activities.
N-(1,3-thiazol-2-yl)furan-3-carboxamide: Lacks the dimethyl groups, affecting its chemical reactivity and biological properties.
2,5-dimethyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide: Contains a thiophene ring instead of a furan ring, leading to different electronic properties.
Uniqueness
2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide is unique due to the presence of both the thiazole and furan rings, which confer distinct electronic and steric properties. These features contribute to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
2,5-Dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article examines the synthesis, characterization, and biological activity of this compound, drawing on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Furan Ring : The initial step involves creating the furan structure from available precursors.
- Introduction of Dimethyl Groups : Methylation reactions introduce the two methyl groups at the 2 and 5 positions of the furan ring.
- Thiazole Incorporation : The thiazole moiety is introduced via condensation reactions with appropriate thiazole derivatives.
- Carboxamide Formation : Finally, an amide coupling reaction introduces the carboxamide functional group.
Characterization methods such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and X-ray Diffraction (XRD) are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogens using Minimum Inhibitory Concentration (MIC) assays. The results demonstrated that this compound showed promising activity against bacteria such as Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .
| Pathogen | MIC (μg/mL) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin (10) |
| Escherichia coli | 20 | Ampicillin (15) |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A series of in vitro studies assessed its cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MCF7 | 12.5 | Doxorubicin (10) |
| NCI-H460 | 8.0 | Cisplatin (7.5) |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The thiazole ring is known for its role as a pharmacophore, influencing enzyme inhibition and receptor binding . This interaction can lead to altered cellular functions such as apoptosis in cancer cells or disruption of bacterial cell wall synthesis.
Case Studies
- Antimicrobial Efficacy : A study published in Pharmaceutical Research highlighted the effectiveness of the compound against multi-drug resistant strains of bacteria. The research demonstrated that it not only inhibited growth but also reduced biofilm formation significantly .
- Cytotoxicity in Cancer Cells : Another investigation focused on the anticancer potential of this compound against various human cancer cell lines. It was found that treatment led to increased apoptosis markers in treated cells compared to controls .
Q & A
Basic Research Questions
Q. What is the standard synthetic route for preparing 2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide, and what are the critical reaction conditions?
- Methodological Answer : The synthesis involves three key steps:
Diazonium Salt Formation : Starting with substituted benzylamines, diazonium salts are generated under acidic conditions (e.g., HCl/NaNO₂).
Meerwein Arylation : The diazonium salt reacts with acrolein to form 3-aryl-2-chloropropanals, which are cyclized to yield 5-R-benzylthiazol-2-ylamines .
Acylation : The thiazole-2-amine intermediate is acylated with 2,5-dimethylfuran-3-carbonyl chloride in anhydrous DMF or DMSO, requiring inert atmosphere conditions to prevent hydrolysis .
- Critical Conditions : Reaction temperatures (0–5°C for diazo steps; reflux for cyclization), solvent purity (anhydrous DMF), and stoichiometric control of acylating agent (1.2–1.5 equivalents) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- ¹H NMR Analysis : Key signals include thiazole protons (δ 7.2–7.4 ppm), furan protons (δ 6.3–6.5 ppm), and methyl groups (δ 2.2–2.5 ppm). Integration ratios validate substituent positions .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3% tolerance) .
- Chromatography : TLC (Silica Gel 60 F₂₅₄) with ethyl acetate/hexane (1:3) confirms purity (>95%) .
Q. What in vitro assays are recommended to evaluate the anticancer potential of this compound?
- Methodological Answer :
- Cell Line Selection : Use panels like NCI-60 (e.g., MCF-7, A549, HeLa) to assess broad-spectrum activity .
- Dose-Response Curves : Test concentrations from 0.1–100 µM over 48–72 hours, using MTT or SRB assays for viability .
- Control Compounds : Include cisplatin or doxorubicin as positive controls. Solubility limitations (e.g., DMSO carrier ≤0.1% v/v) must be addressed .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported anticancer activity across structurally similar derivatives?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the benzyl ring) using computational tools (e.g., CoMFA or molecular docking) to correlate structural features with IC₅₀ values .
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
- Meta-Analysis : Pool data from multiple studies (e.g., Biopolymers and Cell, 2020 ) to identify trends in activity against specific cancer types.
Q. What strategies improve the aqueous solubility of this compound for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the thiazole or furan moieties .
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to enhance bioavailability .
- Co-Solvent Systems : Use Cremophor EL or cyclodextrins for preclinical dosing while monitoring hemolytic effects .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic environments?
- Methodological Answer :
- Quantum Chemical Calculations : Perform DFT (e.g., B3LYP/6-311+G*) to map electrostatic potential surfaces, identifying reactive sites (e.g., thiazole N-atom as nucleophilic center) .
- Reaction Path Search : Use tools like GRRM or AFIR to simulate attack by electrophiles (e.g., methyl iodide) or nucleophiles (e.g., hydroxide) .
- Experimental Validation : Compare predicted reaction outcomes (e.g., regioselectivity) with LC-MS/MS data from stability studies .
Q. What experimental controls are essential to rule off-target effects in biological assays involving this compound?
- Methodological Answer :
- Thiazole/Furan Scaffold Controls : Test analogs lacking the 2,5-dimethylfuran group to isolate moiety-specific effects .
- CYP450 Inhibition Assays : Screen for interactions with cytochrome P450 enzymes (e.g., CYP3A4) to exclude metabolic interference .
- Genotoxicity Testing : Conduct Ames tests or comet assays to differentiate cytotoxic vs. genotoxic mechanisms .
Q. How can scaled-up synthesis of this compound maintain yield and purity for preclinical trials?
- Methodological Answer :
- Flow Chemistry : Optimize acylation in continuous flow reactors (residence time: 10–15 min) to enhance heat/mass transfer .
- Crystallization Optimization : Use anti-solvent (e.g., water) addition in DMF to improve crystal habit and reduce solvent residues .
- Quality-by-Design (QbD) : Apply DOE (e.g., factorial design) to variables like temperature, stirring rate, and reagent addition sequence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
